![molecular formula C15H9N5O6S2 B2572751 5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide CAS No. 477325-26-1](/img/structure/B2572751.png)

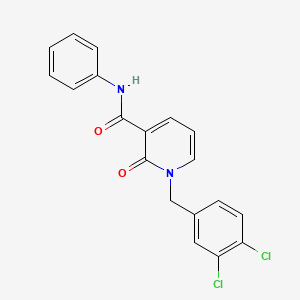

5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

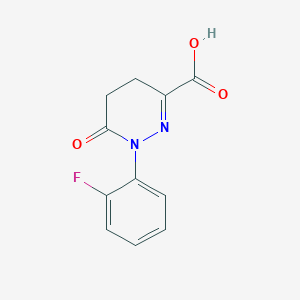

“5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide” is a compound with the molecular formula C15H9N5O6S2 and a molecular weight of 419.39. It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .科学的研究の応用

Radiosensitizers and Cytotoxins

A study conducted by Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins for cancer treatment. The compounds were tested for their ability to sensitize hypoxic mammalian cells to radiation and selectively target cancer cells for cytotoxicity. The most potent radiosensitizers identified were those with tertiary amine bases or oxiranes in their side chains. However, the systemic toxicity at higher doses limited their application (Threadgill et al., 1991).

PARP Inhibitors for Cancer Therapy

Another significant area of research, highlighted by Shinkwin et al. (1999), focuses on the synthesis of thiophenecarboxamides and their evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can enhance the effectiveness of radiotherapy and chemotherapy by preventing cancer cells from repairing damaged DNA. Several compounds demonstrated potent inhibitory activity against PARP, presenting a potential therapeutic pathway for cancer treatment (Shinkwin et al., 1999).

Antimicrobial Applications

Abdel-rahman et al. (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, deriving from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds were evaluated for their antimicrobial activities, providing insights into potential applications in combating microbial infections. Some prepared compounds showed promising in vitro antimicrobial activities, indicating their potential as antimicrobial agents (Abdel-rahman et al., 2002).

Textile Industry Applications

Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers, which exhibited high efficiency in in vitro screening for antioxidant, antitumor, and antimicrobial activities. This research not only highlights the potential use of these compounds in the textile industry but also suggests their application in producing sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

将来の方向性

Thiophene and its derivatives have attracted significant interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide” and similar compounds may be the subject of future research in the field.

特性

IUPAC Name |

5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5O6S2/c21-14(10-1-3-12(27-10)19(23)24)17-8-5-6-16-7-9(8)18-15(22)11-2-4-13(28-11)20(25)26/h1-7H,(H,18,22)(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRPGGHRAMTZIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2572675.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2572678.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-butoxybenzenesulfonate](/img/structure/B2572679.png)

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2572682.png)

![3-[(5-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2572683.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)

![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)

![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2572688.png)